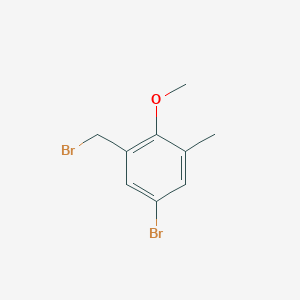

5-Bromo-2-methoxy-3-methylbenzyl bromide

Description

Properties

Molecular Formula |

C9H10Br2O |

|---|---|

Molecular Weight |

293.98 g/mol |

IUPAC Name |

5-bromo-1-(bromomethyl)-2-methoxy-3-methylbenzene |

InChI |

InChI=1S/C9H10Br2O/c1-6-3-8(11)4-7(5-10)9(6)12-2/h3-4H,5H2,1-2H3 |

InChI Key |

RKMZTSJSCZAEGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)CBr)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Preparation Methods

Methodology and Reaction Conditions

A widely cited method involves radical bromination of 3-methylanisole (2-methoxy-3-methylbenzene) using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) and water. The reaction proceeds via a radical mechanism, selectively targeting the benzylic position of the methyl group adjacent to the methoxy substituent.

Procedure :

-

Reactants : 3-Methylanisole, NBS, THF, water.

-

Conditions : Stirring at 30°C for 5 hours under inert atmosphere.

-

Workup : Extraction with ethyl acetate, washing with brine, and crystallization from heptane.

Mechanistic Insights

NBS generates bromine radicals under THF/water conditions, initiating allylic bromination. The methoxy group directs radical stability, favoring bromination at the benzylic position. This method avoids hazardous solvents like carbon tetrachloride, aligning with green chemistry principles.

Bromination via Bromate/Bromide Redox Reaction

Oxidative Bromination Strategy

An alternative approach employs bromate (BrO₃⁻) and bromide (Br⁻) in acidic media to generate bromine in situ. This method is effective for substrates with electron-donating groups (e.g., methoxy), enabling both aromatic and benzylic bromination.

Procedure :

-

Reactants : 2-Methoxy-3-methylbenzene, NaBr, H₂SO₄.

-

Conditions : Reaction in acetic acid at 70–80°C for 24 hours.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

Advantages and Limitations

-

Pros : Scalable, uses cost-effective reagents.

-

Cons : Requires precise control of bromine generation to avoid over-bromination.

Directed Bromination Using Lewis Acid Catalysts

Iron-Powder-Catalyzed Bromination

Patent CN104693014A describes a three-step synthesis starting from hydroxyanisole:

-

Acetylation : Protection of phenolic hydroxyl with acetic anhydride.

-

Bromination : Electrophilic aromatic substitution using Br₂/Fe powder.

-

Deacetylation : Hydrolysis with NaHCO₃ to yield 5-bromo-2-methoxyphenol.

Modification for Benzyl Bromide :

Introducing a methyl group at position 3 followed by benzylic bromination (e.g., using PBr₃ or NBS) could yield the target compound.

Yield : ~70% (for intermediate bromophenols).

Comparative Analysis of Methods

Scalability and Industrial Considerations

The NBS method (Patent WO1998051653A1) is preferred for industrial scale-up due to its simplicity and compatibility with safer solvents like THF . Recent advancements in flow chemistry could further enhance yield by optimizing radical initiation and mixing efficiency.

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-2-methoxy-3-methylbenzyl bromide, and how can intermediates be characterized?

Answer: A common approach involves multi-step halogenation and etherification. For example, bromination of a methoxy-substituted benzyl alcohol precursor using reagents like PBr₃ or HBr in acetic acid can introduce the benzyl bromide moiety . Intermediate characterization typically employs ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weight. For methoxy group introduction, alkylation of phenolic intermediates with iodomethane (CH₃I) and potassium carbonate (K₂CO₃) under reflux is standard . Purity is assessed via HPLC or TLC with UV visualization.

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies aromatic proton splitting patterns (e.g., coupling constants for adjacent substituents), while ¹³C NMR confirms quaternary carbons (e.g., methoxy groups at ~56 ppm) .

- Elemental Analysis (EA) : Validates stoichiometry, particularly for bromine content.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups (C-Br stretch ~550–600 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use nitrile gloves and fume hoods to avoid skin contact or inhalation. Static-dissipative equipment is recommended due to flammability risks .

Advanced Research Questions

Q. How can competing side reactions (e.g., demethylation or over-bromination) be minimized during synthesis?

Answer:

- Temperature Control : Maintain reaction temperatures below 80°C to avoid cleavage of the methoxy group .

- Regioselective Bromination : Use Lewis acids like FeBr₃ to direct bromination to the benzyl position, minimizing para/ortho byproducts .

- Reagent Stoichiometry : Limit Br₂ or PBr₃ equivalents to 1.1–1.3× molar ratio to prevent di-bromination .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects or MS fragmentation patterns)?

Answer:

- 2D NMR (COSY, NOESY) : Resolves ambiguous coupling interactions (e.g., distinguishing between methyl and methoxy groups in crowded regions) .

- High-Resolution MS (HRMS) : Differentiates isobaric fragments (e.g., C₇H₇BrO vs. C₈H₁₀BrN) with sub-ppm mass accuracy .

- X-ray Crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .

Q. How can computational modeling predict reactivity in downstream applications (e.g., cross-coupling reactions)?

Answer:

Q. What methodologies quantify trace impurities (e.g., residual bromides or hydrolyzed alcohols) in batch samples?

Answer:

- Ion Chromatography (IC) : Detects ppm-level bromide ions (Br⁻) from decomposition .

- GC-MS Headspace Analysis : Identifies volatile degradation products like methanol or benzyl alcohol .

- qNMR with Internal Standards : Quantifies impurity ratios using calibrated peaks (e.g., DMSO-d₆ as a reference) .

Methodological Best Practices

Q. What protocols ensure reproducibility in large-scale syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.